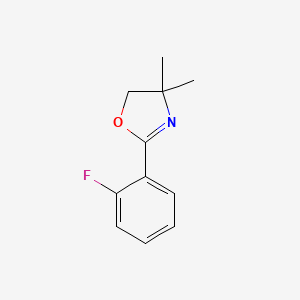

2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline

Descripción general

Descripción

2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline is a member of the oxazoline family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a fluorophenyl group and a dimethyl-substituted oxazoline ring, which are crucial for its biological interactions.

Antimicrobial Properties

Several studies have explored the antimicrobial efficacy of oxazoline derivatives, including this compound. The compound exhibits notable activity against various bacterial strains, particularly Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : Research indicates that related oxazoline compounds show MIC values ranging from 3.12 to 6.25 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) . Although specific MIC data for this compound is limited, it is reasonable to infer similar efficacy based on structural analogs.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any potential therapeutic agent. Preliminary studies suggest that certain oxazoline derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

- Cell Line Testing : For instance, derivatives with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .

The exact mechanism of action for this compound remains under investigation. However, several hypotheses based on structural characteristics suggest:

- Inhibition of Cell Wall Synthesis : Similar compounds have been observed to interfere with bacterial cell wall synthesis.

- Disruption of Membrane Integrity : Some oxazolines may disrupt bacterial membranes, leading to cell lysis.

- Interference with Protein Synthesis : The presence of nitrogen in the oxazoline ring could facilitate interactions with ribosomal RNA or proteins.

Study 1: Antibacterial Activity

A study focused on the synthesis and biological evaluation of various oxazoline derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against both MSSA and MRSA strains . The findings support the hypothesis that modifications in the oxazoline structure can enhance antibacterial potency.

Study 2: Cytotoxic Effects

Research evaluating the cytotoxic effects of oxazoline derivatives on human cancer cell lines revealed that certain modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells . This selectivity is critical for developing therapeutic agents that can effectively target tumors without harming healthy tissue.

Data Table

| Compound Name | MIC (mg/L) | Target Organism | IC50 (µM) | Cell Line Tested |

|---|---|---|---|---|

| This compound | TBD | MSSA, MRSA | TBD | Various Cancer Lines |

| Related Oxazoline Derivative | 3.12 - 6.25 | MSSA, MRSA | 5 - 15 | HeLa, MCF-7 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline may exhibit anticancer properties. For instance, studies on polyamine transport inhibitors have shown that modifying existing compounds can enhance their effectiveness against various cancer cell types. The incorporation of fluorinated phenyl groups is known to improve the selectivity and potency of these compounds .

Case Study: Polyamine Transport Inhibitors

A study demonstrated that lipophilic polyamine analogs significantly inhibited cell growth in cultured cancer cells, including breast and prostate cancer lines. The introduction of fluorinated groups in analogs increased their potency and effectiveness in combination therapies .

2. Synthesis of New Drug Candidates

The synthesis pathways for this compound allow for the development of new drug candidates through various chemical modifications. The oxazoline ring can be utilized as a scaffold for further functionalization, leading to derivatives with enhanced biological activities .

1. Catalysis and Chemical Reactions

The compound can also serve as a catalyst or intermediate in various chemical reactions. Its ability to undergo hydrogenation and condensation reactions makes it valuable in organic synthesis processes .

Análisis De Reacciones Químicas

Hydrolytic Ring Cleavage

The oxazoline ring undergoes hydrolytic cleavage under acidic or alkylating conditions, enabling functionalization of the pendant amine group.

-

Direct Acidic Hydrolysis :

Reaction with aqueous HCl in acetone cleaves the oxazoline ring to generate 3g , a carboxylic acid derivative. This product retains the benzosiloxaborole core and is amenable to further derivatization .

Key Data :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Methylation | MeOTf/CHCl₃, 25°C | Oxazolinium triflate (3b) | 85–90% |

| Hydrolysis | H2O/acetone, RT | Aminoester (3c) | 75–80% |

| Acidic Hydrolysis | 2M HCl/acetone, reflux | Carboxylic acid (3g) | 70% |

Condensation with Benzaldehyde Derivatives

The oxazoline scaffold participates in acid-catalyzed condensations with benzaldehydes to form extended aromatic systems.

-

Amidosulfonic Acid Catalysis :

Reacting with benzaldehyde derivatives (R₂-C₆H₄CHO) in cumene at 130–160°C yields 2-benzyl fatty acid esters. This reaction exploits the oxazoline’s directing effects for regioselective functionalization .

Mechanistic Insight :

The reaction proceeds via aza-Michael addition, followed by dehydration. The bulky 4,4-dimethyl group stabilizes intermediates, enhancing reaction efficiency .

Functionalization via N-Sulfonylation and N-Acylation

The hydrolyzed aminoester derivatives undergo selective N-functionalization:

-

Sulfonylation :

Treatment with arylsulfonyl chlorides (e.g., tosyl chloride) produces sulfonamide derivatives (e.g., 3e , 3f ) with antibacterial activity . -

Acylation :

Reaction with pyrazinoyl chloride yields acylated products (e.g., 3d ), which retain the borosiloxaborole framework .

Antimicrobial Activity :

| Compound | MIC against MRSA (mg/L) | Cytotoxicity (MRC-5 cells) |

|---|---|---|

| 3e | 3.12–6.25 | Non-cytotoxic at MIC |

| 3f | 3.12–6.25 | 30% viability loss at 50 mg/L |

Unexpected 4-Electron Reduction

Under lithiation conditions (t-BuLi/Et₂O), the oxazoline ring undergoes a 4-electron reduction, forming a novel 7-membered heterocycle (4a ) with a B–O–B–O–Si linkage. This reaction involves intramolecular hydride transfer from silicon to the oxazoline carbon .

Structural Confirmation :

-

X-ray diffraction confirmed the unique bicyclic structure of 4a .

-

¹¹B NMR: δ = 12.7 ppm (tetrahedral boron), δ = 32.6 ppm (trigonal boron) .

Formation of Macrocyclic Dimers

In the presence of water, derivative 5c (a hydrolyzed oxazoline product) undergoes intramolecular aminolysis, forming a macrocyclic dimer (5d ) with fused seven-membered rings. This dimerization is driven by B–O–Si bond formation and stabilized by N–B coordination .

Key Observations :

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOYGQPOXFKXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447214 | |

| Record name | 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66464-20-8 | |

| Record name | 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.